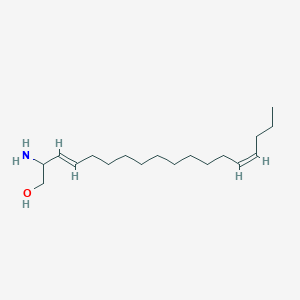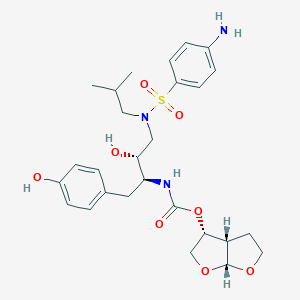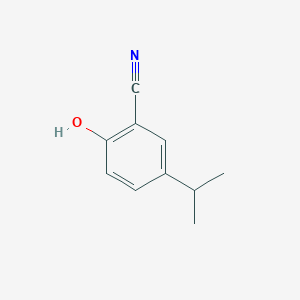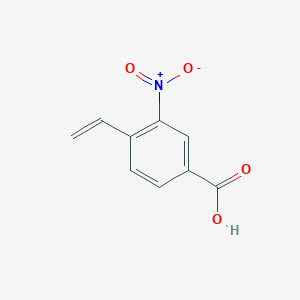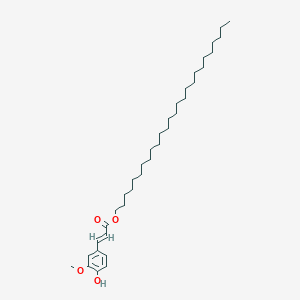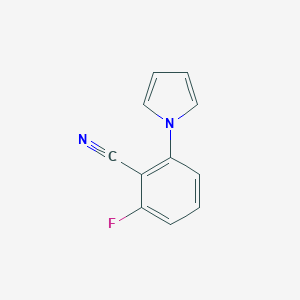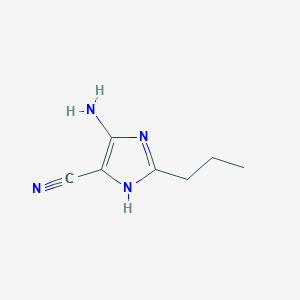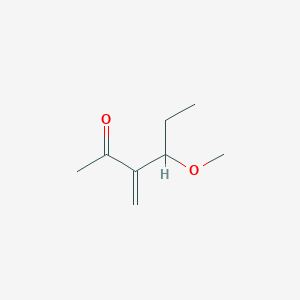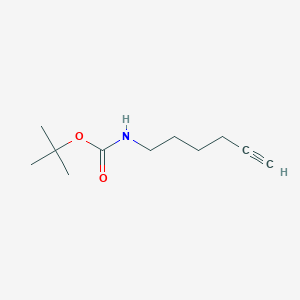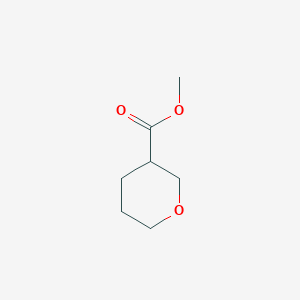
14,15-Leukotriène E4
Vue d'ensemble
Description
14,15-Leukotriene E4 is a cysteinyl leukotriene involved in inflammation. It is produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, formed through the actions of 15- and 12-lipoxygenases on arachidonic acid .
Applications De Recherche Scientifique
14,15-Leukotriene E4 has several scientific research applications:
Chemistry: It is used to study the biosynthesis and metabolism of leukotrienes.
Biology: Researchers investigate its role in inflammatory responses and its interactions with other biomolecules.
Medicine: It is studied for its potential involvement in respiratory diseases, such as asthma and allergic rhinitis.
Industry: Although not widely used industrially, it serves as a reference compound in the development of anti-inflammatory drugs
Mécanisme D'action
14,15-Leukotriene E4 exerts its effects by binding to specific receptors on target cells. These receptors include cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). The binding of 14,15-Leukotriene E4 to these receptors triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs), phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC). These pathways lead to various cellular responses, such as inflammation, increased vascular permeability, and smooth muscle contraction .
Similar Compounds:
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Comparison: 14,15-Leukotriene E4 is unique among leukotrienes due to its specific structure and biological activity. While Leukotriene C4 and Leukotriene D4 are also involved in inflammatory responses, 14,15-Leukotriene E4 has a distinct role in increasing vascular permeability and smooth muscle contraction with different potency levels .
Analyse Biochimique
Biochemical Properties
14,15-Leukotriene E4 is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
14,15-Leukotriene E4 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It increases vascular permeability of human endothelial cell monolayers , and is involved in inflammation and immune reactivity .
Molecular Mechanism
14,15-Leukotriene E4 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates various downstream signaling pathways, such as PI3K, MAPK, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14,15-Leukotriene E4 change over time. It has been observed that it increases vascular permeability of human endothelial cell monolayers . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 14,15-Leukotriene E4 vary with different dosages in animal models
Metabolic Pathways
14,15-Leukotriene E4 is involved in the leukotriene metabolic pathway . It is formed through the 5-lipoxygenase pathway, involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14,15-Leukotriene E4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The process involves the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid, followed by the formation of 14,15-Leukotriene A4, which is then converted to 14,15-Leukotriene C4 and subsequently to 14,15-Leukotriene D4 before finally forming 14,15-Leukotriene E4 .
Industrial Production Methods: The compound is typically produced in small quantities using specialized laboratory techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 14,15-Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including thiols and amines, can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that play roles in inflammatory responses and other physiological processes .
Propriétés
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNENVYAVKECZ-HRXVJLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032109 | |
| Record name | Eoxin E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding elevated eoxin E4 levels in the lungs of patients with severe COVID-19?
A: The research indicates that severe COVID-19 is characterized by a "lipid storm" in the lungs, involving both pro-inflammatory and anti-inflammatory mediators. Eoxin E4, a pro-inflammatory leukotriene, was found to be significantly elevated in the bronchoalveolar lavage fluid of severe COVID-19 patients compared to healthy controls. [, ] This suggests that eoxin E4 may contribute to the inflammatory processes driving lung injury in these patients.
Q2: How does eoxin E4 exert its pro-inflammatory effects?
A: While the exact mechanisms of eoxin E4 in the context of COVID-19 are still under investigation, research suggests that eoxins, including eoxin E4, can activate immune cells like eosinophils and mast cells. [] This activation can lead to the release of additional inflammatory mediators, amplifying the inflammatory response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
